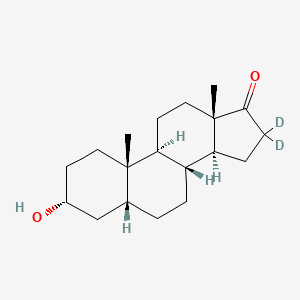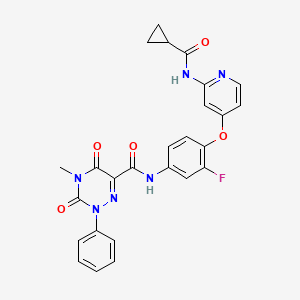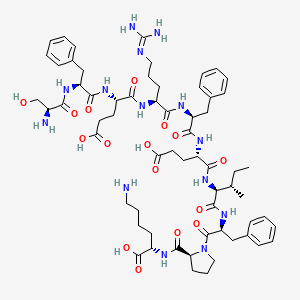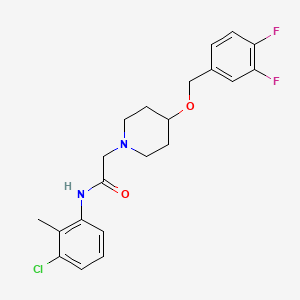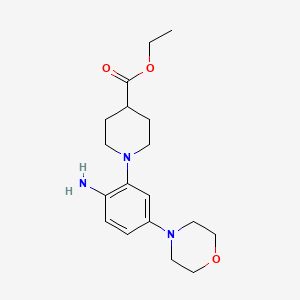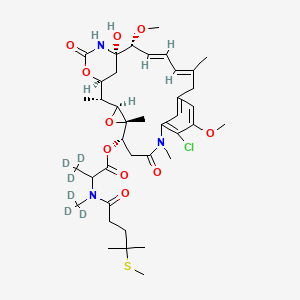
Maytansinoid DM4 impurity 5-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maytansinoid DM4 impurity 5-d6 is a deuterium-labeled derivative of Maytansinoid DM4 impurity 5. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to facilitate its use as a tracer in drug development and pharmacokinetic studies . This compound is primarily used in scientific research and is not intended for personal use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Maytansinoid DM4 impurity 5-d6 involves the incorporation of deuterium into the parent compound, Maytansinoid DM4 impurity 5. The process typically includes:
Deuterium Exchange Reactions: Deuterium atoms replace hydrogen atoms in the parent compound through catalytic exchange reactions.
Deuterated Reagents: Utilization of deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods while maintaining reaction conditions to achieve high yields.
Purification: Advanced purification techniques such as chromatography to isolate the desired deuterium-labeled compound.
化学反応の分析
Types of Reactions
Maytansinoid DM4 impurity 5-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Maytansinoid DM4 impurity 5-d6 has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in labeling studies to track the distribution and metabolism of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drug formulations and in quality control processes.
作用機序
Maytansinoid DM4 impurity 5-d6 exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton. The compound binds to tubulin, inhibiting microtubule polymerization and causing cell cycle arrest at the mitotic phase. This leads to the selective killing of rapidly dividing cells, such as cancer cells .
類似化合物との比較
Similar Compounds
Maytansinoid DM1: Another derivative of maytansine, used in antibody-drug conjugates.
Maytansinoid DM4: The parent compound of Maytansinoid DM4 impurity 5-d6, used in similar applications.
S-methyl-DM1 and S-methyl-DM4: Thiomethyl derivatives of maytansinoids, used in targeted cancer therapies
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
特性
分子式 |
C39H56ClN3O10S |
|---|---|
分子量 |
800.4 g/mol |
IUPAC名 |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3,3,3-trideuterio-2-[(4-methyl-4-methylsulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24?,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3 |
InChIキー |
AYWIIXDQRUFQGH-AOJRJVLRSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)SC)C([2H])([2H])[2H] |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)
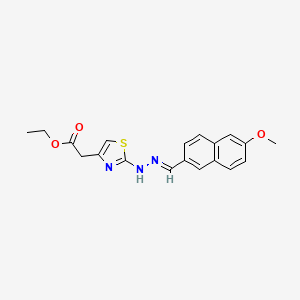
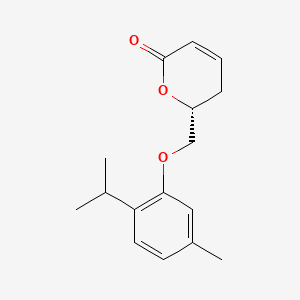

![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)

